

# An In-depth Technical Guide to the Spectroscopic Data of 1-Phenylcyclopentanecarbonitrile

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## Compound of Interest

Compound Name: 1-Phenylcyclopentanecarbonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Phenylcyclopentanecarbonitrile** (CAS No. 77-57-6). The information presented herein has been compiled from publicly available spectral databases and is intended to assist researchers in the identification, characterization, and quality control of this compound. This document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the quantitative findings in clearly structured tables.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry analyses of **1-Phenylcyclopentanecarbonitrile**.

### Table 1: $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.5 - 7.2	m	-	Aromatic protons (5H)
2.5 - 2.3	m	-	Cyclopentyl protons (4H)
2.1 - 1.8	m	-	Cyclopentyl protons (4H)

**Table 2:  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) Spectroscopy Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
141.4	Quaternary aromatic carbon
128.8	Aromatic CH
127.6	Aromatic CH
125.6	Aromatic CH
123.0	Nitrile carbon ( $\text{C}\equiv\text{N}$ )
48.0	Quaternary cyclopentyl carbon
37.5	Cyclopentyl $\text{CH}_2$
24.0	Cyclopentyl $\text{CH}_2$

**Table 3: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3061	Weak	Aromatic C-H stretch
2965	Medium	Aliphatic C-H stretch
2876	Medium	Aliphatic C-H stretch
2236	Strong	C≡N stretch
1601, 1495, 1449	Medium	Aromatic C=C stretch
762, 698	Strong	Aromatic C-H bend (out-of-plane)

**Table 4: Mass Spectrometry (MS) Data**

m/z	Relative Intensity (%)	Assignment
171	40	[M] <sup>+</sup> (Molecular Ion)
142	20	[M - HCN] <sup>+</sup>
129	100	[M - C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup>
115	35	[C <sub>9</sub> H <sub>7</sub> ] <sup>+</sup>
103	15	[C <sub>8</sub> H <sub>7</sub> ] <sup>+</sup>
91	25	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	15	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were likely acquired on a spectrometer such as a Varian A-60.<sup>[1]</sup> For a typical analysis, the sample of **1-Phenylcyclopentanecarbonitrile** would be dissolved in an

appropriate deuterated solvent, commonly chloroform-d ( $\text{CDCl}_3$ ), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

For  $^1\text{H}$  NMR, the data would be acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay to allow for full magnetization recovery between pulses, and a spectral width that encompasses all proton resonances.

For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom. A larger number of scans is generally required for  $^{13}\text{C}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

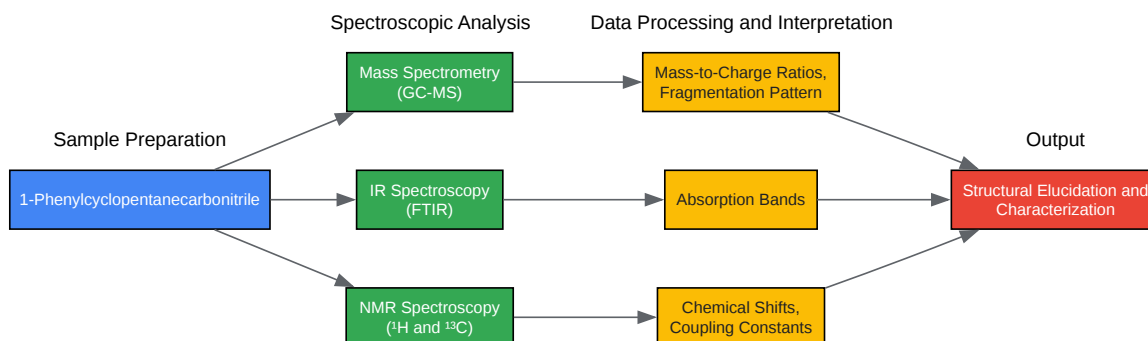
## Infrared (IR) Spectroscopy

The FTIR spectrum was obtained from a neat sample using a capillary cell.<sup>[1]</sup> In this method, a drop of the liquid **1-Phenylcyclopentanecarbonitrile** is placed between two infrared-transparent salt plates (e.g., NaCl or KBr) to create a thin liquid film. The assembled cell is then placed in the spectrometer's sample compartment. A background spectrum of the empty cell or clean salt plates is first recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide, as well as any absorptions from the plates themselves. The spectrum is typically recorded over the mid-infrared range (e.g.,  $4000\text{--}400\text{ cm}^{-1}$ ).

## Mass Spectrometry (MS)

The mass spectrum was likely obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI). The sample would be injected into the GC, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer's ion source. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer. A detector records the abundance of each ion, generating the mass spectrum.

## Visualizations



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Caption: Workflow for the spectroscopic analysis of **1-Phenylcyclopentanecarbonitrile**.

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## References

- 1. 1-Phenylcyclopentanecarbonitrile | C<sub>12</sub>H<sub>13</sub>N | CID 66168 - PubChem [pubchem.ncbi.nlm.nih.gov]
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